molecular formula C8H11N3O2 B112865 N-(2-aminoethyl)-N-(4-nitrophenyl)amine CAS No. 6332-77-0

N-(2-aminoethyl)-N-(4-nitrophenyl)amine

Cat. No.: B112865
CAS No.: 6332-77-0
M. Wt: 181.19 g/mol
InChI Key: CGTJUSQJKFEMEI-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-(4-nitrophenyl)amine is an organic compound characterized by the presence of both amino and nitro functional groups

Scientific Research Applications

N-(2-aminoethyl)-N-(4-nitrophenyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-N-(4-nitrophenyl)amine typically involves the reaction of 4-nitroaniline with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid byproduct. The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups can undergo substitution reactions with various electrophiles, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Reduction: N-(2-aminoethyl)-N-(4-aminophenyl)amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-(4-nitrophenyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both amino and nitro groups allows for versatile interactions with various molecular targets.

Comparison with Similar Compounds

    N-(2-aminoethyl)-N-(4-aminophenyl)amine: Similar structure but with an amino group instead of a nitro group.

    N-(2-aminoethyl)-N-(4-methylphenyl)amine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: N-(2-aminoethyl)-N-(4-nitrophenyl)amine is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential applications. The nitro group can be reduced to an amino group, providing a versatile platform for further chemical modifications.

Properties

IUPAC Name

N'-(4-nitrophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-5-6-10-7-1-3-8(4-2-7)11(12)13/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTJUSQJKFEMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979436
Record name N~1~-(4-Nitrophenyl)ethane-1,2-diamine
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6332-77-0
Record name 6332-77-0
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Record name N~1~-(4-Nitrophenyl)ethane-1,2-diamine
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Record name 6332-77-0
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Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-4-nitro-benzene (10 g, 64 mmol) and ethane-1,2-diamine (38 mL) was heated at reflux for 4 h. Excess ethane-1,2-diamine was evaporated under reduced pressure and water was added to the residue. The precipitated solid was filtered off and dried under vacuum to afford N*1*-(4-nitro-phenyl)-ethane-1,2-diamine (10.8 g, quantitative).
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10 g
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38 mL
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Synthesis routes and methods II

Procedure details

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